molecular formula C13H10O3S B5771397 (3-Acetylphenyl) thiophene-2-carboxylate

(3-Acetylphenyl) thiophene-2-carboxylate

Cat. No.: B5771397
M. Wt: 246.28 g/mol
InChI Key: IQCANTXAOLBUKP-UHFFFAOYSA-N
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Description

(3-Acetylphenyl) thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenyl) thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

Thiophene-2-carboxylic acid+3-AcetylphenolDCC, DMAP(3-Acetylphenyl) thiophene-2-carboxylate+Dicyclohexylurea\text{Thiophene-2-carboxylic acid} + \text{3-Acetylphenol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{Dicyclohexylurea} Thiophene-2-carboxylic acid+3-AcetylphenolDCC, DMAP​(3-Acetylphenyl) thiophene-2-carboxylate+Dicyclohexylurea

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: (3-Hydroxyphenyl) thiophene-2-carboxylate.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3-Acetylphenyl) thiophene-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its aromatic and heterocyclic structure.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    Thiophene-2-carboxylate derivatives: Compounds with similar structures but different substituents on the thiophene ring.

    (3-Acetylphenyl) derivatives: Compounds with the same acetylphenyl group but different heterocyclic rings.

Uniqueness: (3-Acetylphenyl) thiophene-2-carboxylate is unique due to the combination of the acetylphenyl group and the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-acetylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-9(14)10-4-2-5-11(8-10)16-13(15)12-6-3-7-17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCANTXAOLBUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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